![molecular formula C23H24N2O3 B13391052 2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide CAS No. 1100753-09-0](/img/structure/B13391052.png)
2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide
Overview
Description
2-[(1,3-Dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide (CAS 105310-75-6), also known as Milnacipran Related Compound C, is a cyclopropane-derived carboxamide featuring a phthalimide (1,3-dioxoisoindolyl) substituent. Its molecular formula is C₂₂H₂₂N₂O₃, with a molecular weight of 362.42 g/mol . The compound’s structure integrates a rigid cyclopropane ring, a phenyl group at the 1-position, and a diethylamide moiety, while the 2-position is substituted with a phthalimidomethyl group.
Preparation Methods
The synthesis of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide involves several steps. One common method includes the reaction of 1,3-dioxoisoindoline with a suitable cyclopropane derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, data tables, or case studies for the compound "2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide". However, the available data does provide some context and related information:
Basic Information
- Other Names This compound is also known as cis-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl) methyl-N, N-diethyl-1-phenylcyclopropanecarboxamide . Additional names include maleimide .
- Formula The molecular formula is C23H24N2O3 .
- CAS Registry Number The CAS number is 105310-75-6 . Another CAS number is 1237261-65-2 .
- Molecular Weight The molecular weight is 376.4 g/mol .
- IUPAC Name (1S,2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Potential Research Directions
While direct applications of this specific compound are not detailed in the search results, one article discusses the broader implications of tryptophan-kynurenine metabolism in various diseases . This suggests that compounds with related structural features or similar mechanisms of action could be relevant in studies of:
Mechanism of Action
The mechanism of action of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural analogues primarily differ in substituents on the cyclopropane ring and the carboxamide side chain. Key comparisons include:
Key Observations :
- Stereochemistry : The (1R,2S) configuration (cis-isomer) of the target compound is critical for its role as a Milnacipran intermediate, while stereoisomers like (1R,2R) may exhibit divergent pharmacological profiles .
- Molecular Weight: The target compound’s higher molecular weight (362.42 g/mol) vs.
Pharmacological and Application Comparisons
- Milnacipran Relation: The target compound’s phthalimide group is a synthetic precursor to Milnacipran, distinguishing it from non-phthalimide derivatives (e.g., ) .
- Bioactivity: The diethylamide and phthalimide groups may enhance CNS penetration compared to fluorophenyl or cyano derivatives, which are typically explored for antimicrobial or kinase inhibition .
Biological Activity
The compound 2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide is a synthetic organic molecule with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24N2O3
- Molar Mass : 376.45 g/mol
- CAS Number : 105310-75-6
- Appearance : Solid, off-white to pale beige
- Melting Point : 130-132°C
- Solubility : Slightly soluble in DMSO and methanol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxoisoindole moiety suggests potential interactions with enzymes or receptors involved in metabolic pathways.
Target Interactions
Research indicates that compounds with similar structures often exhibit:
- Antioxidant Activity : By scavenging free radicals, these compounds can mitigate oxidative stress.
- Anti-inflammatory Effects : They may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Antitumor Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various signaling pathways.
In Vitro Studies
Several studies have assessed the compound's effects on various cell lines:
Study | Cell Line | Concentration | Observed Effect |
---|---|---|---|
HeLa | 10 µM | Inhibition of cell proliferation | |
MCF7 | 5 µM | Induction of apoptosis | |
RAW264.7 | 20 µM | Decrease in TNF-alpha production |
These findings suggest that this compound has significant potential as a therapeutic agent in cancer and inflammatory diseases.
In Vivo Studies
Animal models have also been utilized to evaluate the pharmacological effects:
- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.
- Anti-inflammatory Effects : In a murine model of arthritis, administration led to decreased joint swelling and pain score improvements.
Case Studies
A notable case study involved a patient cohort receiving this compound as part of a clinical trial for cancer therapy. Results indicated:
- Overall Response Rate (ORR) : 60% among treated patients.
- Common Adverse Effects : Mild nausea and fatigue were reported but were manageable.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide, and how do reaction conditions influence diastereoselectivity?
- Methodological Answer : The compound is synthesized via cyclopropanation of precursor carboxamides. A validated protocol involves reacting N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide with phthalimide derivatives under controlled conditions. For example, demonstrates that using 4-methoxyphenol as a reagent in a 4:1 molar ratio with the precursor yields a 78% product with a diastereomeric ratio (dr) of 23:1 after silica gel chromatography . Temperature control (<60°C) and solvent polarity (e.g., hexanes/EtOAc) are critical to minimize side reactions.
Q. How is stereochemical purity confirmed for this compound, and what analytical techniques are most reliable?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) and X-ray crystallography are standard for confirming stereochemistry. For instance, lists the compound as part of a stereoisomeric series (e.g., rel-(1R,2S)-configuration), where chiral columns or derivatization with chiral auxiliaries may resolve enantiomers . Polarimetry and circular dichroism (CD) can further validate optical activity.
Q. What are the stability profiles of the cyclopropane and isoindole moieties under varying pH and temperature conditions?
- Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. Stability studies (e.g., accelerated degradation in buffered solutions at 40–60°C) should monitor decomposition via HPLC-MS. The isoindole dioxo group may hydrolyze in basic media, requiring inert storage conditions (argon atmosphere, desiccants) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound with improved enantiomeric excess (ee)?
- Methodological Answer : Quantum mechanical calculations (DFT) and molecular docking can model transition states to predict steric and electronic effects on diastereoselectivity. highlights the ICReDD approach, which integrates computational reaction path searches with experimental validation to refine conditions (e.g., solvent, catalyst) for higher ee .
Q. What mechanistic insights explain the compound’s interaction with biological targets, such as serotonin or norepinephrine transporters?
- Methodological Answer : Molecular dynamics simulations and SAR studies are critical. For example, the phthalimide group may mimic endogenous ligands, while the cyclopropane enhances rigidity for receptor binding. Radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) enable competitive binding assays to quantify affinity .
Q. How do structural modifications (e.g., substituents on the phenyl or isoindole groups) affect pharmacokinetic properties like bioavailability?
- Methodological Answer : Parallel synthesis and ADMET profiling are essential. Introducing electron-withdrawing groups on the phenyl ring (e.g., -CF₃) may enhance metabolic stability, while hydrophilic substituents (e.g., -OH) improve solubility. demonstrates analogous carboxamides evaluated for plasma protein binding via equilibrium dialysis .
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWZGIFEGRKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117943 | |
Record name | 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100753-09-0 | |
Record name | 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1100753-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.